molecular formula C21H34O6 B1238856 Dimoxaprost

Dimoxaprost

Cat. No.: B1238856
M. Wt: 382.5 g/mol
InChI Key: UJFDLBWYYFZXDS-WFMZDECMSA-N
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Description

Dimoxaprost is a synthetic prostaglandin analog with the molecular formula C21H34O6 . It is known for its biological activity, particularly in the modulation of smooth muscle contraction. This compound has been studied for its potential therapeutic applications, especially in the field of reproductive health and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimoxaprost involves multiple steps, starting from the hydrochloration of 5-oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid to form 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid. This intermediate is then treated with peracetic acid to yield a lactone, which is subsequently converted into an acyl chloride using thionyl chloride. The acyl chloride is reduced to an aldehyde using hydrogen over palladium. The Horner-Emmons-Wittig reaction of this aldehyde with a phosphonate yields another intermediate, which undergoes ring cleavage and rearrangement to form an enone. This enone is stereoselectively reduced to a diol, which is protected to obtain the final intermediate. This intermediate is then converted to this compound through a series of steps .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic route described above, with optimizations for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimoxaprost undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Dimoxaprost has a wide range of scientific research applications:

Mechanism of Action

Dimoxaprost exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as smooth muscle contraction or relaxation. The molecular targets include prostaglandin receptors, which are part of the G-protein coupled receptor family .

Comparison with Similar Compounds

    Dinoprostone: Another prostaglandin analog used to induce labor and treat certain medical conditions.

    Misoprostol: A synthetic prostaglandin E1 analog used to prevent gastric ulcers and induce labor.

Comparison: Dimoxaprost is unique in its specific receptor binding profile and its effects on smooth muscle contraction. Unlike Dinoprostone and Misoprostol, this compound has a distinct chemical structure that confers different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m1/s1

InChI Key

UJFDLBWYYFZXDS-WFMZDECMSA-N

Isomeric SMILES

CCOCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyms

HOE 260
Hoe-260

Origin of Product

United States

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